Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate
Description
Historical Context and Development of Phenylglycine Carbamates
Phenylglycine derivatives have been pivotal in pharmaceutical chemistry since the mid-20th century. Early work by Dane et al. established methods for synthesizing D-2-phenylglycine enamine salts through condensation reactions with acetoacetic acid esters, achieving yields exceeding 75%. These efforts laid the groundwork for acylated derivatives of 6-aminopenicillanic acid, which became critical to broad-spectrum antibiotics. The introduction of carbamate protections, such as the Boc group, emerged as a transformative advancement, enabling selective functionalization of amino groups during peptide synthesis. For instance, Boc-L-alpha-phenylglycine (CAS 2900-27-8) became a cornerstone in peptide chemistry due to its stability and solubility in organic solvents. The tert-butyl carbamate moiety, in particular, offered steric protection against nucleophilic attack while permitting mild deprotection under acidic conditions, making it indispensable for complex molecule assembly.
Evolution of Tert-Butyl N-[2-Oxo-1-Phenyl-2-(Pyrrolidin-1-YL)Ethyl]Carbamate in Chemical Research
The integration of pyrrolidine and ketone functionalities into phenylglycine carbamates reflects iterative advancements in heterocyclic chemistry. Early methodologies for phenylglycine functionalization relied on classical halogenation and alkoxylation strategies, which often suffered from low regioselectivity and yields. Innovations in palladium-mediated oxidative coupling, as demonstrated in the synthesis of ortho-halogenated phenylglycines, provided pathways to introduce diverse substituents while preserving stereochemical integrity. Concurrently, the adoption of microchannel reactors and high-pressure autoclaves streamlined the synthesis of intermediates like alpha-hydroxybenzyl acetonitrile, a precursor to phenylhydantoin and subsequently phenylglycine derivatives. These technological leaps facilitated the efficient preparation of this compound, particularly through Bucherer-Bergs cyclization and hydrolysis sequences.
Position in Contemporary Medicinal Chemistry
In modern drug discovery, this compound serves as a multifunctional building block. Its Boc group ensures compatibility with solid-phase peptide synthesis (SPPS), while the pyrrolidine moiety introduces conformational rigidity, enhancing target binding affinity. The ketone group offers a handle for further derivatization, such as reductive amination or Schiff base formation. Notably, phenylglycine analogs are prevalent in glycopeptide antibiotics (e.g., vancomycin) and kinase inhibitors, where their aromaticity and chiral centers mediate critical interactions with biological targets. The compound’s structural features align with trends in fragment-based drug design, enabling rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns.
Theoretical Foundations and Research Paradigms
The compound’s design is rooted in three key principles:
- Protective Group Strategy : The Boc group’s orthogonal deprotection profile (e.g., using trifluoroacetic acid) minimizes side reactions during multi-step syntheses.
- Stereoelectronic Effects : The pyrrolidine ring’s electron-rich nitrogen and puckered conformation influence the ketone’s reactivity, favoring nucleophilic additions at the carbonyl carbon.
- Convergent Synthesis : Modular assembly via cyclization and hydrolysis, as exemplified by microreactor-based Bucherer-Bergs reactions, underscores the shift toward continuous-flow processes in industrial chemistry.
Recent computational studies have elucidated the compound’s low-energy conformers, revealing a preference for trans-amide configurations that stabilize intramolecular hydrogen bonds. These insights guide the rational design of analogs with improved pharmacokinetic properties.
Table 1: Key Synthetic Advancements in Phenylglycine Carbamate Chemistry
Table 2: Applications in Medicinal Chemistry
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14(13-9-5-4-6-10-13)15(20)19-11-7-8-12-19/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYGJRFJPXLXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate typically involves multiple steps, starting with the preparation of the core structure. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the Phenyl Group: : The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Oxidation: : The intermediate compound undergoes oxidation to introduce the oxo group at the appropriate position.
Carbamate Formation: : The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development:
Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. The presence of the pyrrolidine ring allows for modulation of enzyme activity and receptor interactions.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH). The inhibition of these enzymes could lead to therapeutic effects in conditions like arthritis and pain management.
2. Targeting G-protein Coupled Receptors:
This compound may also interact with G-protein coupled receptors (GPCRs), which play critical roles in numerous signaling pathways related to pain and inflammation. Such interactions can be pivotal in developing new analgesics or anti-inflammatory drugs.
Applications in Organic Synthesis
1. Building Block for Complex Molecules:
this compound serves as an essential building block in organic synthesis, enabling the creation of more complex pharmaceutical compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthetic chemists.
Table: Common Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms derivatives with different functional groups | Potassium permanganate |
| Reduction | Modifies structure and properties | Lithium aluminum hydride |
| Substitution | Introduces different substituents at various positions | Various nucleophiles/electrophiles |
The biological activity of this compound is primarily attributed to its unique molecular structure. The mechanism involves:
Targeting Enzymes: The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
Modulation of Receptors: By interacting with specific receptors, it may influence physiological responses related to pain and inflammation .
Mechanism of Action
The mechanism by which tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Pyrrolidine vs. Piperidine Substitution The target compound’s pyrrolidine ring (5-membered) introduces greater ring strain compared to the 6-membered piperidine analog . This strain may influence conformational flexibility and binding affinity in biological systems.
Aromatic and Heterocyclic Modifications Analogs with chloronitrobenzene () or fluorophenyl groups () exhibit increased molecular weight and polarity, affecting solubility and metabolic stability . The chromenone-pyrimidine hybrid in demonstrates how extended aromatic systems can enhance interactions with biological targets (e.g., kinases) .
Functional Group Impact on Reactivity
Biological Activity
Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate is a compound with significant potential in medicinal chemistry, particularly due to its complex structure that includes a pyrrolidine ring and a carbamate functional group. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a tert-butyl group, a phenyl ring, and a pyrrolidine ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl)carbamate |
| Molecular Weight | 304.38 g/mol |
| Boiling Point | 481.8 ± 45.0 °C (predicted) |
| Density | 1.138 ± 0.06 g/cm³ (predicted) |
| pKa | 11.02 ± (predicted) |
The biological activity of this compound is primarily attributed to the presence of the pyrrolidine ring, which has been shown to interact with various biological targets. The mechanism involves:
- Targeting Enzymes : Compounds with similar structures often inhibit enzymes involved in disease processes, such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are critical in inflammation and pain pathways.
- Modulation of Receptors : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involves disruption of microtubule dynamics, leading to mitotic arrest and cell death.
Anticonvulsant Properties
In vivo studies have shown that related compounds possess anticonvulsant properties, suggesting potential applications in treating epilepsy. The presence of the pyrrolidine moiety appears to enhance the efficacy of these compounds in seizure models.
Case Studies
- Antiproliferative Effects : A study demonstrated that compounds similar to this compound were effective in inhibiting cell proliferation in cancer models, with IC50 values ranging from 0.013 to 0.067 μM against human IKK-2 .
- Anticonvulsant Activity : Research on related pyrrolidine derivatives indicated significant anticonvulsant effects in animal models, highlighting their potential as therapeutic agents for seizure disorders .
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino acids.
- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction is commonly used.
- Oxidation : To introduce the oxo group.
- Carbamate Formation : The final step involves reacting the intermediate with tert-butyl isocyanate.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step protocols involving carbamate coupling reactions. For example, tert-butyl carbamate derivatives can react with activated intermediates like 2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Yields exceeding 80% are achievable under controlled conditions (e.g., room temperature, inert atmosphere) .
- Methodological Tip : Monitor reaction progress using TLC or LC-MS to optimize stoichiometry and reaction time. Adjust solvent polarity (e.g., dichloromethane or DMF) to improve solubility of intermediates .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structural integrity of this compound?
- 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, singlet) and the pyrrolidine ring protons (δ ~1.8–3.5 ppm). The carbamate carbonyl typically appears at δ ~155–160 ppm in 13C NMR .
- HRMS : Use electrospray ionization (ESI) to observe [M+H]+ ions. For example, a derivative with a trifluoromethylphenyl group showed a calculated m/z of 464.21 and observed m/z of 464.3, confirming purity .
- Validation : Cross-reference with PubChem or crystallographic data (e.g., CCDC entries) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .
- Spill Management : Neutralize with dry sand or inert absorbents; avoid water due to potential exothermic reactions .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations (e.g., enantiomeric purity)?
- Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry. For example, a related tert-butyl carbamate derivative showed a chiral center with an R-configuration (Flack parameter = 0.02) .
- Refinement Tools : Use SHELXL for high-resolution refinement. Note that twinning or poor crystal quality may require iterative rescaling of data .
- Contradiction Analysis : If NMR suggests multiple conformers, compare with SCXRD to identify dominant solid-state structures .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Functional Group Variation : Replace the pyrrolidine ring with piperazine or morpholine to assess steric/electronic effects on bioactivity. For instance, trifluoromethylphenyl derivatives showed enhanced binding to neurological targets .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like WDR5, a protein implicated in cancer .
- In Vitro Assays : Use fluorescence polarization or SPR to quantify binding affinities. Compare IC50 values across analogs to identify pharmacophores .
Q. How can researchers address contradictions in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data during characterization?
- Case Example : An observed [M+H]+ peak at m/z 470.0105 (vs. calculated 470.0006) may arise from isotopic impurities or adducts. Re-run HRMS with stricter calibration (e.g., internal standard) .
- NMR Artifacts : Broadening of pyrrolidine signals could indicate dynamic processes (e.g., ring puckering). Variable-temperature NMR or COSY/NOESY can clarify conformational mobility .
Q. What methodologies are suitable for studying the compound’s metabolic stability and degradation pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the tert-butyl group) .
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), or photolytic conditions (ICH Q1B) to profile hydrolytic byproducts (e.g., cleavage of the carbamate bond) .
Comparative and Mechanistic Studies
Q. How does this compound compare structurally and functionally to other N-alkyl carbamates in medicinal chemistry?
- Steric Effects : The tert-butyl group enhances metabolic stability compared to methyl or ethyl carbamates but may reduce solubility .
- Bioactivity : Analogous compounds with biphenyl or thiazole substituents show improved kinase inhibition, suggesting the pyrrolidine-phenyl motif here may target GPCRs .
Q. What experimental designs are optimal for probing the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Covalent Binding Studies : Incorporate a maleimide moiety (e.g., via N-Boc-2-maleimidoethylamine) to track adduct formation with cysteine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with proteins like serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
